Betahistine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-2-pyridin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-9-7-5-8-4-2-3-6-10-8;/h2-4,6,9H,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIWYFURBFSHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165582 | |
| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5579-84-0, 15430-48-5 | |
| Record name | Betahistine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betahistine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The conventional synthesis, detailed in patent CN105175319A, involves four sequential reactions starting from 2-methylpyridine:
-
Addition reaction : 2-methylpyridine reacts with formaldehyde at 120–125°C for 12 hours to form 2-hydroxyethylpyridine (67% yield).
-
Dehydration reaction : 2-hydroxyethylpyridine undergoes dehydration with sodium hydroxide and anhydrous magnesium sulfate at 90–100°C, yielding 2-vinylpyridine (80% yield).
-
Condensation reaction : 2-vinylpyridine reacts with monomethylamine hydrochloride in toluene at 108–110°C, producing 2-methylaminoethylpyridine (72% yield).
-
Salt-forming reaction : 2-methylaminoethylpyridine is dissolved in a tert-butanol-ethanol solvent and treated with hydrogen chloride gas to precipitate this compound (95% yield).
Process Optimization
Key parameters influencing yield and purity include:
-
Temperature control : Deviations beyond ±5°C in the dehydration step reduce yields by 15–20%.
-
Solvent selection : A tert-butanol-ethanol (7:3 v/v) mixture maximizes salt formation efficiency due to optimal polarity.
-
Catalyst use : Anhydrous magnesium sulfate in the dehydration step prevents side reactions by absorbing residual water.
Table 1: Four-Step Synthesis Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Addition | Formaldehyde, 120–125°C, 12 hr | 67 | 98.5 |
| Dehydration | NaOH, MgSO₄, 90–100°C, 2 hr | 80 | 99.2 |
| Condensation | Monomethylamine HCl, toluene, 108–110°C | 72 | 98.8 |
| Salt formation | HCl gas, tert-butanol-ethanol, 20–25°C | 95 | 99.99 |
One-Step Cyclization Method
Novel Synthetic Route
Patent CN111875537B introduces a streamlined approach using 3-methylaminopropionitrile and acetylene with a monovalent cyclopentadienyl cobalt catalyst. Key advantages include:
-
Single-step synthesis : Cyclization occurs at 85–95°C under 0.6–1 MPa pressure, eliminating intermediate purification.
-
Reduced waste : Anhydrous conditions avoid alkaline wastewater generated in traditional methods.
-
Yield : 85–90% with 98.7% purity, slightly lower than the four-step method but more scalable.
Catalytic Mechanism
The cobalt catalyst facilitates acetylene insertion into the nitrile group, forming the pyridine ring via a [2+2+2] cycloaddition. Gas chromatography confirms product homogeneity (Figure 1).
Table 2: One-Step vs. Four-Step Synthesis Comparison
| Parameter | Four-Step Method | One-Step Method |
|---|---|---|
| Steps | 4 | 1 |
| Hazardous waste | Alkaline wastewater | None |
| Reaction time | 28 hr | 6–8 hr |
| Yield | 95% | 85–90% |
| Industrial scalability | High (established) | Moderate (new catalysts) |
Pharmaceutical Formulation Techniques
Tablet Preparation
Patent CN118662455A outlines a wet granulation method to enhance dissolution rates:
Dissolution Optimization
-
Citric acid role : Buffers pH to 4.5–5.5, stabilizing this compound during storage.
-
Disintegration time : Reduced from 12 minutes (conventional tablets) to 4.5 minutes.
Quality Control and Assay Methods
The USP32 monograph specifies HPLC analysis for purity verification:
-
Column : C18 (3.0 × 15 cm, 5 µm).
-
Mobile phase : Acetonitrile-phosphate buffer (pH 3.0, 70:30 v/v).
Environmental and Industrial Considerations
Waste Management
Cost Analysis
| Component | Four-Step Cost ($/kg) | One-Step Cost ($/kg) |
|---|---|---|
| Raw materials | 120 | 150 |
| Waste disposal | 30 | 5 |
| Total | 150 | 155 |
Chemical Reactions Analysis
Betahistine hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: It can be metabolized into 2-pyridylacetic acid, primarily through the action of monoamine oxidase enzymes.
Reagents and Conditions: Common reagents include sodium hydroxide for pH adjustment and medicinal charcoal for purification.
Major Products: The primary metabolite is 2-pyridylacetic acid.
Scientific Research Applications
Ménière's Disease
Betahistine is primarily indicated for managing recurrent vertigo episodes associated with Ménière's disease. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of vertigo attacks:
- A randomized controlled trial assessed betahistine's long-term effects on patients with Ménière’s disease over nine months, showing significant improvements in quality of life and vestibular function compared to placebo .
- Another review concluded that while betahistine is widely used, the clinical evidence supporting its efficacy remains limited and warrants further investigation .
Vestibular Disorders
Beyond Ménière's disease, betahistine has been studied for various vestibular disorders:
- In a preclinical rat model of acute unilateral vestibulopathy, betahistine demonstrated beneficial effects on locomotor recovery and vestibular compensation, emphasizing the importance of dosage and administration route for optimal outcomes .
- The drug has been shown to improve both dynamic and static markers of vestibular compensation following unilateral vestibular lesions .
Table 1: Summary of Key Clinical Trials Involving Betahistine
Pharmacological Insights
The pharmacokinetics of betahistine reveal that its bioavailability can be significantly enhanced when combined with MAO-B inhibitors like selegiline. This combination has been shown to increase plasma concentrations dramatically, suggesting that alternative administration routes (e.g., intravenous or subcutaneous) may offer improved therapeutic outcomes by bypassing first-pass metabolism .
Mechanism of Action
Betahistine hydrochloride exerts its effects through multiple mechanisms:
Histamine Receptors: It acts as a weak agonist at histamine H1 receptors and an antagonist at H3 receptors.
Vasodilation: It increases blood flow in the inner ear by causing vasodilation and increasing the permeability of blood vessels.
Endolymphatic Fluid: It helps in the regulation of endolymphatic fluid homeostasis in the ear, which is crucial for treating Ménière’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Betahistine hydrochloride is compared to other agents used in vertigo and Meniere’s disease, including flunarizine , cinnarizine , meclizine , and dimenhydrinate , based on efficacy, pharmacokinetics, and safety profiles.
Pharmacodynamic and Pharmacokinetic Profiles
Efficacy in Clinical Studies
- Betahistine vs. Flunarizine : In a double-blind trial, betahistine (48 mg/day) reduced vertigo attack duration and severity more effectively than flunarizine (10 mg/day) after two months. Betahistine also improved cochlear symptoms and vestibular dysfunction, whereas flunarizine’s efficacy diminished after the first month .
- Betahistine vs. Placebo/Anisodamine : Betahistine achieved a 94.31% efficacy rate in repetitive dizziness cases, significantly outperforming anisodamine (a muscarinic antagonist) in recovery rates (34.09% vs. 20.45%) .
- Combination Therapy : Betahistine combined with flunarizine showed superior tinnitus improvement (65.5% efficacy) compared to flunarizine alone (39.3%) .
Biological Activity
Betahistine hydrochloride is a pharmacological agent primarily used in the treatment of Ménière's disease and other vestibular disorders. Its biological activity is primarily mediated through its interactions with histamine receptors, particularly H1 and H3 receptors. This article delves into its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant research findings.
Histamine Receptor Interactions:
- H1 Receptor Agonism: Betahistine acts as a weak agonist at the H1 receptors located on blood vessels in the inner ear. This action leads to vasodilation and increased permeability, which can alleviate symptoms associated with endolymphatic hydrops, a condition characterized by excess fluid in the inner ear .
- H3 Receptor Antagonism: More importantly, betahistine serves as a strong antagonist at H3 receptors. This antagonistic action increases the release of histamine and other neurotransmitters in the central nervous system (CNS), enhancing vestibular function and potentially reducing vertigo symptoms .
Increased Cochlear Blood Flow:
Research indicates that betahistine improves cochlear blood flow, which is crucial for maintaining inner ear health. It does this by relaxing precapillary sphincters in the microcirculation of the inner ear .
Pharmacokinetics
- Absorption: Betahistine is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within one hour when taken in a fasted state .
- Half-life: The mean elimination half-life is approximately 3 to 4 hours .
- Metabolism: It is metabolized primarily into 2-pyridylacetic acid and other metabolites, with some evidence suggesting that one metabolite, aminoethylpyridine, may also contribute to its therapeutic effects .
- Elimination: About 85-91% of betahistine is excreted via urine within 24 hours post-administration .
Case Studies and Trials
BEMED Trial:
A notable multicenter trial assessed the efficacy of betahistine in patients with Ménière's disease. Participants were randomized to receive either placebo or two doses of betahistine (48 mg or 72 mg daily) over nine months. The primary outcome measured was the frequency of vertigo attacks, which showed significant improvement in those receiving active treatment compared to placebo .
Meta-Analysis Findings:
A meta-analysis encompassing multiple studies indicated that approximately 60% of patients treated with betahistine reported symptom improvement compared to 46% in the placebo group. The odds ratio was calculated at 3.52, indicating a substantial therapeutic benefit .
| Study Type | Sample Size | Treatment Duration | Betahistine Dose | Improvement Rate |
|---|---|---|---|---|
| BEMED Trial | 221 | 9 months | 48 mg/72 mg | Significant |
| Meta-Analysis | 606 | Varies (1-8 weeks) | 32-48 mg | 60% |
Adverse Effects
Betahistine is generally well-tolerated, with side effects reported similarly between treatment and placebo groups (16% vs. 15%). Common adverse effects include headaches and gastrointestinal symptoms such as nausea and indigestion .
Q & A
Q. What mechanistic insights explain Betahistine-induced hypersensitivity reactions in clinical studies?
- Methodological Answer : Histamine receptor activation (H1/H3) may trigger mast cell degranulation, leading to rash (12% incidence) and angioedema. In vitro basophil activation tests (CD63 flow cytometry) and histamine release assays (HRA) quantify hypersensitivity risk. Preclinical models (e.g., guinea pig anaphylaxis) are used for risk stratification .
Q. How do safety profiles differ between this compound and mesilate salts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
